molecular formula C15H12BrNO4 B2821665 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid CAS No. 329220-18-0

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid

Cat. No.: B2821665
CAS No.: 329220-18-0
M. Wt: 350.168
InChI Key: UHXGTJXEYLLGAC-UHFFFAOYSA-N
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Description

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid is an organic compound that features a benzoic acid core with a 4-bromophenylamino substituent and an oxoethoxy linkage

Mechanism of Action

Target of Action

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, which this compound may participate in, involves the formation of carbon–carbon bonds . This could potentially affect various biochemical pathways depending on the specific context of the reaction.

Result of Action

The formation of carbon–carbon bonds via the suzuki–miyaura cross-coupling reaction could potentially lead to the synthesis of various organic compounds . The specific effects would depend on the context of the reaction and the other compounds involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the Suzuki–Miyaura cross-coupling reaction typically requires mild and functional group tolerant reaction conditions . Additionally, the reaction requires a relatively stable, readily prepared, and generally environmentally benign organoboron reagent . Therefore, factors such as temperature, pH, and the presence of other compounds could potentially influence the compound’s action, efficacy, and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid typically involves multiple steps:

    Formation of 4-Bromophenol: This can be achieved by reacting 4-bromophenyl ether with sodium hydroxide.

    Synthesis of 2-Bromo-2-(4-bromophenyl)acetic acid: 4-Bromophenol is reacted with bromoacetic acid.

    Formation of 2-Amino-2-(4-bromophenyl)acetic acid: The bromo compound is then reacted with ammonia.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce various amines.

Scientific Research Applications

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4-Chlorophenyl)amino)-2-oxoethoxy)benzoic acid
  • 2-(2-((4-Fluorophenyl)amino)-2-oxoethoxy)benzoic acid
  • 2-(2-((4-Methylphenyl)amino)-2-oxoethoxy)benzoic acid

Uniqueness

2-(2-((4-Bromophenyl)amino)-2-oxoethoxy)benzoic acid is unique due to the presence of the bromine atom, which can significantly influence its reactivity and binding properties. The bromine atom can enhance the compound’s ability to participate in halogen bonding, which can be crucial in biological systems and material science applications .

Properties

IUPAC Name

2-[2-(4-bromoanilino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrNO4/c16-10-5-7-11(8-6-10)17-14(18)9-21-13-4-2-1-3-12(13)15(19)20/h1-8H,9H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHXGTJXEYLLGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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